Synthesis of 1H,1H-Perfluorooctyl Trifluoromethanesulfonate: A Senior Application Scientist's In-Depth Technical Guide
Synthesis of 1H,1H-Perfluorooctyl Trifluoromethanesulfonate: A Senior Application Scientist's In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1H,1H-perfluorooctyl trifluoromethanesulfonate from its corresponding alcohol, 1H,1H-perfluorooctan-1-ol. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanism, a detailed experimental protocol, critical safety considerations, and robust methods for purification and characterization. The synthesis involves the conversion of a primary alcohol to a triflate, a highly effective leaving group in nucleophilic substitution reactions. This transformation is pivotal in the synthesis of complex fluorinated molecules. The guide emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Introduction: The Significance of Fluorous Triflates
Per- and polyfluoroalkyl substances (PFAS) have garnered significant attention for their unique physicochemical properties, including high thermal stability, chemical inertness, and both hydrophobic and lipophobic characteristics. In the realm of medicinal chemistry and materials science, the introduction of perfluoroalkyl chains can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.
1H,1H-Perfluorooctyl trifluoromethanesulfonate is a key intermediate in this field. The trifluoromethanesulfonate (triflate) group is one of the most potent leaving groups in organic chemistry, making this compound a valuable precursor for introducing the 1H,1H-perfluorooctyl moiety into a wide range of substrates via nucleophilic substitution. This guide will detail the efficient conversion of the relatively unreactive 1H,1H-perfluorooctan-1-ol into its highly reactive triflate ester.
Reaction Mechanism and Rationale
The conversion of an alcohol to a triflate is typically achieved using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, most commonly pyridine or triethylamine.[1] The reaction proceeds through a well-defined mechanism that underscores the importance of each reagent and condition.
The Role of Pyridine and Triflic Anhydride:
While it may be intuitive to assume that the alcohol directly attacks the triflic anhydride, spectroscopic studies have revealed a more nuanced mechanism when pyridine is used as the base.[2] Initially, the highly electrophilic triflic anhydride reacts with pyridine to form N-(trifluoromethylsulfonyl)pyridinium triflate. This pyridinium salt is the active triflating agent in the reaction.
dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Reaction mechanism of alcohol triflation.
The alcohol's oxygen atom then acts as a nucleophile, attacking the sulfur atom of the N-(trifluoromethylsulfonyl)pyridinium triflate. The pyridine serves as a proton shuttle, deprotonating the resulting oxonium ion to yield the final triflate product and pyridinium triflate as a byproduct.
Causality of Experimental Conditions:
-
Low Temperature (-78 °C to 0 °C): This is crucial for several reasons. Firstly, the reaction is highly exothermic. Secondly, triflic anhydride is extremely reactive and can lead to side reactions and degradation of starting material and product at higher temperatures. Low temperatures also help to control the formation of the active triflating agent and prevent its decomposition.
-
Anhydrous Conditions: Triflic anhydride reacts violently with water to produce triflic acid.[2] Any moisture in the reaction will consume the reagent and can lead to unwanted side reactions. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Inert Atmosphere (Nitrogen or Argon): While not strictly necessary for the reaction mechanism itself, an inert atmosphere is good laboratory practice to prevent the introduction of moisture into the reaction.
-
Choice of Base: Pyridine is a common choice due to its ability to effectively scavenge the triflic acid byproduct and its role in forming the active triflating agent.[2] Triethylamine can also be used. The choice of base can sometimes influence the reaction rate and selectivity.
Detailed Experimental Protocol
This protocol is a comprehensive procedure for the synthesis of 1H,1H-perfluorooctyl trifluoromethanesulfonate.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1H,1H-Perfluorooctan-1-ol | 400.08 | 4.00 g | 10.0 | Ensure it is dry. |
| Trifluoromethanesulfonic anhydride (Tf₂O) | 282.14 | 2.1 mL | 12.0 | Use a fresh, high-quality reagent. |
| Anhydrous Pyridine | 79.10 | 1.2 mL | 15.0 | Distill from CaH₂. |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - | Use a dry solvent from a purification system or a sealed bottle. |
| Deionized Water | - | 3 x 20 mL | - | For work-up. |
| Saturated Sodium Bicarbonate Solution | - | 20 mL | - | For work-up. |
| Brine (Saturated NaCl solution) | - | 20 mL | - | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | For drying. |
Step-by-Step Procedure
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Experimental workflow for the synthesis.
-
Preparation: Under an inert atmosphere of nitrogen, add 1H,1H-perfluorooctan-1-ol (4.00 g, 10.0 mmol) and anhydrous dichloromethane (40 mL) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Stir until the alcohol is fully dissolved.
-
Addition of Base: Add anhydrous pyridine (1.2 mL, 15.0 mmol) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Addition of Triflic Anhydride: In a separate dry syringe, take up trifluoromethanesulfonic anhydride (2.1 mL, 12.0 mmol). Add the triflic anhydride to the reaction mixture dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly. A white precipitate (pyridinium triflate) will form.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.
-
Work-up:
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 20 mL of cold deionized water.
-
Transfer the mixture to a separatory funnel. Add another 10 mL of DCM.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification
The crude product can be purified by one of two methods, depending on the scale and available resources.
Flash Chromatography
For small-scale purification, flash chromatography on silica gel can be effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used. The product is non-polar and should elute relatively quickly.
Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a highly efficient method for separating fluorous compounds from non-fluorous impurities.[3]
-
Principle: F-SPE utilizes a stationary phase, typically silica gel modified with a perfluoroalkylsilyl group, which has a strong affinity for other fluorous molecules.[4]
-
Procedure:
-
Condition a fluorous silica gel cartridge with a fluorophilic solvent (e.g., perfluorohexanes).
-
Load the crude product onto the cartridge.
-
Wash the cartridge with a non-fluorophilic solvent (e.g., methanol/water) to elute the non-fluorous impurities (e.g., excess pyridine, pyridinium salts).
-
Elute the desired fluorous product with a fluorophilic solvent (e.g., perfluorohexanes or a fluorinated ether).
-
Evaporate the solvent to obtain the purified product.
-
Characterization
The structure and purity of the final product, 1H,1H-perfluorooctyl trifluoromethanesulfonate, should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
A triplet of triplets at approximately 4.8-5.0 ppm corresponding to the -CH₂-O- protons. The triplet splitting is due to coupling with the adjacent -CH₂- group, and the further triplet splitting is due to coupling with the fluorine atoms on the next carbon.
-
A multiplet at approximately 2.6-2.8 ppm corresponding to the -CF₂-CH₂- protons.
-
-
¹⁹F NMR: The fluorine NMR spectrum will be more complex but highly informative.
-
A singlet at approximately -73 to -75 ppm corresponding to the three fluorine atoms of the triflate group (CF₃SO₃-).[5][6]
-
A series of multiplets between -81 and -127 ppm corresponding to the perfluorohexyl chain (CF₃(CF₂)₅-). The terminal CF₃ group will appear at around -81 ppm, while the CF₂ groups will have distinct chemical shifts.[7]
-
Infrared (IR) Spectroscopy
The IR spectrum should show characteristic absorption bands for the sulfonate group, typically strong absorbances around 1410 cm⁻¹ and 1210 cm⁻¹ (S=O stretching), and around 1230 cm⁻¹ (C-F stretching).
Safety and Handling
Extreme caution must be exercised when working with trifluoromethanesulfonic anhydride.
-
Corrosive: Triflic anhydride is extremely corrosive and can cause severe burns to the skin and eyes.[8] It is also harmful if inhaled.[8]
-
Water Reactive: It reacts violently with water.[2] All operations must be carried out under strictly anhydrous conditions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8]
-
Fume Hood: All manipulations of triflic anhydride must be performed in a well-ventilated chemical fume hood.[2]
-
Quenching: Any residual triflic anhydride should be quenched carefully with a suitable alcohol (e.g., isopropanol) before disposal.
Conclusion
The synthesis of 1H,1H-perfluorooctyl trifluoromethanesulfonate is a straightforward yet powerful transformation that provides a gateway to a wide array of complex fluorinated molecules. By understanding the underlying reaction mechanism, adhering to a meticulous experimental protocol, and prioritizing safety, researchers can reliably produce this valuable synthetic intermediate. The purification and characterization techniques outlined in this guide ensure the isolation of a high-purity product, ready for subsequent applications in drug discovery and materials science.
References
-
Organic Syntheses, Coll. Vol. 6, p.757 (1988); Vol. 54, p.79 (1974). PREPARATION OF VINYL TRIFLUOROMETHANESULFONATES: 3-METHYL-2-BUTEN-2-YL TRIFLATE. Available at: [Link]
- Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical Properties and Synthetic Utility of Trifluoromethanesulfonic Anhydride. Tetrahedron, 56(20), 3077-3119.
-
Kalita, M. J., Plewa-Marczewska, A., & Siekierski, M. (2010). Effect of calix[7]pyrrole anion receptor addition on properties of PEO-based solid polymer electrolytes doped with LiTf and LiTfSI salts. Electrochimica Acta, 55(4), 1339-1345.
- Crabtree, R. H. (2019). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
- U.S. Patent 6,469,206 B2. (2002).
-
MDPI. (2018). Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. Molecules, 23(10), 2465. Available at: [Link]
- Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). Current Opinion in Drug Discovery & Development, 7(6), 784-795.
- Wiley-VCH. (2007). Supporting Information for "Reactions of a Cationic Diiridium Complex with Silyl-Substituted Alkynes". European Journal of Inorganic Chemistry, 2007(28), 4475-4484.
- U.S. Patent 1,946,195. (1934).
-
ResearchGate. (2015). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. Journal of the Chemical Society, Perkin Transactions 1, (1), 101-105. Available at: [Link]
- Royal Society of Chemistry. (2011). Supplementary Information for "A new family of protic ionic liquids based on choline cation". Physical Chemistry Chemical Physics, 13, 16687-16698.
-
Organic Chemistry Portal. Alcohol to Triflate - Common Conditions. Available at: [Link]
- ResearchGate. (2001). Spectroscopic studies of the electrophilic activation of amides with triflic anhydride and pyridine. Journal of Organic Chemistry, 66(21), 7065-7073.
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]
- Zhang, W. (2006). Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis.
Sources
- 1. EP0089859B1 - Process for the preparation of 2-perfluoroalkyl ethanols - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. EP1403238B1 - Process for producing fluorinated alcohol - Google Patents [patents.google.com]
- 4. RU2135463C1 - Method of synthesis of trifluoromethane sulfoacid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. mdpi.com [mdpi.com]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
